N-(2-Azidoethyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(2-azidoethyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2S/c1-8(11(2,9)10)4-3-6-7-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTILAUQYZHKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN=[N+]=[N-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-Azidoethyl)-N-methylmethanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The starting material, N-methylmethanesulfonamide, is reacted with 2-chloroethylamine to form N-(2-chloroethyl)-N-methylmethanesulfonamide.
Chemical Reactions Analysis
N-(2-Azidoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis:
N-(2-Azidoethyl)-N-methylmethanesulfonamide serves as a versatile building block in the synthesis of more complex molecules. Its azide group allows for participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely utilized for synthesizing 1,2,3-triazoles.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Click Chemistry | CuAAC with alkynes | 1,2,3-Triazoles |
| Substitution Reactions | Nucleophilic substitution with other reagents | Various substituted products |
| Reduction | Reduction of azide to amine using LiAlH4 | N-(2-Aminoethyl)-N-methylmethanesulfonamide |
Materials Science
Modification of Polymers:
In materials science, this compound is employed to modify polymers. The introduction of azide groups into polymer chains enhances their reactivity and functionality, allowing for the development of smart materials with specific properties.
Case Study: Polymer Functionalization
A study demonstrated the use of this compound to functionalize polyethylene glycol (PEG) derivatives. The resulting polymers exhibited enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems.
Medicinal Chemistry
Drug Discovery:
The compound is explored in medicinal chemistry for its potential in drug discovery and development. Its ability to form stable triazole rings through click chemistry makes it a candidate for synthesizing bioactive molecules.
Table 2: Potential Applications in Drug Development
| Application Area | Description | Example Compounds |
|---|---|---|
| Anticancer Agents | Synthesis of triazole-based anticancer drugs | Triazole derivatives |
| Antimicrobial Agents | Development of new antibiotics | Azide-modified antibiotics |
| Targeted Drug Delivery | Conjugation with targeting ligands | Bioconjugates |
Mechanism of Action
The mechanism of action of N-(2-Azidoethyl)-N-methylmethanesulfonamide primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in various applications, including the development of new materials and bioactive compounds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key sulfonamide derivatives and their distinguishing features:
Key Observations:
- Azide Functionality : The target compound’s single azide group contrasts with the dual azides in , which may enhance reactivity in multi-step click reactions but pose stability challenges.
- Thermal Stability : The bis-sulfonyl derivative in exhibits a high decomposition temperature (213–215°C), suggesting greater thermal stability than azide-containing analogs, which are typically sensitive to heat or shock.
- Biological Activity : Sulfonamides with aromatic substituents (e.g., 4-methylbenzenesulfonamide in ) often show enhanced antimicrobial properties compared to aliphatic variants like the target compound.
Reactivity in Click Chemistry
- The target compound’s azide group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . However, its reactivity may be slower than derivatives with electron-deficient azides (e.g., ) due to the electron-donating methyl group.
- Compounds with multiple azides (e.g., ) enable dendritic or crosslinked polymer architectures but require stringent safety protocols due to explosive risks.
Biological Activity
N-(2-Azidoethyl)-N-methylmethanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and related case studies.
This compound is characterized by its azide group, which is known for its ability to participate in various chemical reactions, including click chemistry. The sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.
Structure
| Property | Description |
|---|---|
| Chemical Formula | C₅H₈N₄O₂S |
| Molecular Weight | 188.21 g/mol |
| Functional Groups | Azide (–N₃), Sulfonamide (–SO₂NH) |
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group is known to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.
Enzyme Inhibition
Studies have shown that compounds with similar structures exhibit potent inhibitory effects on enzymes such as BACE-1, which is crucial in the context of Alzheimer's disease. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Efficacy Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, it has been tested against various cancer cell lines and shown to induce apoptosis through mechanisms that may involve oxidative stress and disruption of cellular signaling pathways.
Table: Biological Activity Summary
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.2 | Enzyme inhibition | |
| MCF-7 | 3.8 | Induction of apoptosis | |
| A549 (Lung Cancer) | 4.5 | Disruption of signaling pathways |
Case Study 1: Inhibition of BACE-1
In a recent study involving this compound, researchers aimed to evaluate its efficacy as a BACE-1 inhibitor. The compound was synthesized and subjected to enzymatic assays, revealing an IC50 value indicative of strong inhibitory potential compared to existing inhibitors.
Case Study 2: Cancer Cell Line Response
Another investigation focused on the compound's effect on breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in various medical applications. Its ability to inhibit key enzymes involved in disease progression, coupled with its cytotoxic effects on cancer cells, positions it as a promising candidate for further development.
Future Research Directions
Future studies should focus on:
- In vivo efficacy : Testing the compound in animal models to assess therapeutic potential.
- Mechanistic studies : Elucidating detailed pathways through which the compound exerts its biological effects.
- Structure-activity relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-Azidoethyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React N-methylmethanesulfonamide (CAS 1184-85-6) with 2-azidoethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or TEA) at 60–80°C for 12–24 hours .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonamide to alkylating agent) and reaction time to minimize by-products like unreacted azidoethyl bromide or over-alkylation.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Confirm structure using H NMR (azide proton at δ 3.3–3.5 ppm; sulfonamide SO₂ group deshields adjacent CH₂ groups) and C NMR (SO₂ carbon at δ 40–45 ppm) .
- IR : Identify the azide stretch (~2100 cm) and sulfonamide S=O stretches (~1150–1350 cm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity and confirm molecular ion [M+H] (expected m/z ~221.1) .
Q. How should this compound be stored to ensure stability?
- Methodology :
- Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent azide degradation or moisture absorption. Avoid prolonged exposure to light or heat, which may induce decomposition (e.g., Staudinger reactions) .
Advanced Research Questions
Q. How can this compound be utilized in click chemistry for bioconjugation or material science applications?
- Methodology :
- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl-modified biomolecules) in the presence of CuSO₄·5H₂O (1–5 mol%) and sodium ascorbate (10 mol%) in aqueous/organic solvents (e.g., DMSO:H₂O) at 25–40°C. Monitor triazole formation via LC-MS .
- Challenges : Optimize pH (6.5–7.5) to prevent azide protonation and ensure compatibility with biological samples.
Q. What strategies can resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation of ethanol/water solutions. Address disorder in the azide group by refining anisotropic displacement parameters and validating hydrogen bonding (e.g., C–H···O interactions) .
- DFT Calculations : Compare experimental bond lengths/angles (e.g., S–N, C–N) with computational models (B3LYP/6-31G*) to identify discrepancies caused by crystal packing effects .
Q. How can the pharmacokinetic properties of this compound be evaluated for drug discovery?
- Methodology :
- LogP Determination : Use shake-flask method (octanol/water partition coefficient) to assess hydrophilicity (predicted LogP ~0.5 due to sulfonamide and azide groups) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Monitor azide reduction to amine byproducts .
Q. What are the mechanistic insights into the reactivity of the azide group in this compound under photolytic conditions?
- Methodology :
- UV-Vis Spectroscopy : Irradiate at 254 nm in acetonitrile and track azide decay (λ_max ~270 nm). Identify nitrene intermediates via trapping experiments (e.g., with triethyl phosphite) .
- EPR : Detect radical species (e.g., triplet nitrenes) under cryogenic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
